3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine
Description
3-{[(2-Fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative characterized by a sulfanyl linker at position 3, substituted with a 2-fluorobenzyl group, and a 2-methoxyphenyl group at position 4. Pyridazine derivatives are known for their pharmacological relevance, particularly in modulating central nervous system (CNS) targets such as GABAA receptors . The 2-fluorophenyl and 2-methoxyphenyl substituents contribute to its physicochemical properties, including lipophilicity and steric effects, which influence bioavailability and receptor binding .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-17-9-5-3-7-14(17)16-10-11-18(21-20-16)23-12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNGNECPJIWIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the substituents. One common method involves the reaction of 2-fluorobenzyl mercaptan with 2-methoxyphenylhydrazine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Heterocyclic Replacements : Replacing the aryl group with a furan (as in ) reduces molecular weight and polarity, which could improve blood-brain barrier penetration but decrease target specificity.
- Oxadiazole Derivatives : Compounds like and introduce additional heterocyclic moieties, increasing molecular complexity and weight, which may limit solubility but enhance selectivity for enzymes like kinases or oxidoreductases.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Solubility and Lipophilicity
Notes:
Research Findings and Implications
- SAR Insights : The 2-fluorophenyl group enhances GABAA receptor binding, while the 2-methoxyphenyl group balances lipophilicity and solubility .
- Therapeutic Potential: The target compound is a candidate for anxiolytic drug development, though further in vivo studies are required to confirm efficacy and safety.
- Synthetic Challenges : Scalability of multi-step syntheses (e.g., oxadiazole derivatives) remains a hurdle for clinical translation .
Biological Activity
The compound 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridazine ring substituted with a fluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Inhibition of specific enzymes
Antimicrobial Properties
Pyridazine derivatives have been evaluated for their antimicrobial activities. For instance, studies have shown that certain pyridazine compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives has also been documented. Compounds with similar structures have been found to reduce inflammation in animal models, indicating that this compound may exhibit similar effects.
Enzyme Inhibition
A significant area of research involves the inhibition of enzymes such as monoamine oxidase (MAO). Compounds containing the fluorophenyl moiety have demonstrated selective inhibition of MAO-B, which is relevant for treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound's structural features facilitate binding to enzyme active sites, modulating their activity.
- Reversible Inhibition : Similar compounds have shown reversible inhibition characteristics, which is advantageous for therapeutic applications.
Research Findings and Case Studies
-
Study on Pyridazinones : A study evaluated various pyridazinones for their MAO inhibitory activity. The results indicated that modifications in the fluorophenyl group significantly affected the potency against MAO-B, with some derivatives showing IC50 values in the low micromolar range .
This suggests that structural variations can optimize the biological activity of pyridazine derivatives.
Compound IC50 (µM) Selectivity Index T3 4.19 107.4 T6 0.013 120.8 - Cytotoxicity Studies : The cytotoxic effects of related pyridazine derivatives were assessed using fibroblast cell lines. Results showed that certain derivatives had low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
